

Physical and chemical properties of Acoforestinine

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Compound of Interest

Compound Name: Acoforestinine

Cat. No.: B10818355

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Acoforestinine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acoforestinine is a diterpenoid alkaloid first isolated from the roots of *Aconitum handelianum*. As a member of the complex family of *Aconitum* alkaloids, it possesses a unique chemical structure that warrants detailed investigation for its potential pharmacological applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Acoforestinine**, including detailed spectroscopic data and experimental protocols for its isolation and characterization.

Physical and Chemical Properties

The physical and chemical properties of **Acoforestinine** are summarized in the tables below. These values are critical for its handling, formulation, and further chemical modification.

General Properties

Property	Value	Source
Molecular Formula	C ₃₅ H ₅₁ NO ₁₀	[1]
Molecular Weight	645.78 g/mol	[1]
Appearance	White amorphous powder	[2]
Melting Point	99-101 °C	[1]
Boiling Point (Predicted)	712.0 ± 60.0 °C	[1]
Density (Predicted)	1.30 g/cm ³	[1]
pKa (Predicted)	12.82 ± 0.70	[1]
Exact Mass	645.35129682	N/A

Structural and Chemical Descriptors

Descriptor	Value	Source
Hydrogen Bond Donor Count	2	N/A
Hydrogen Bond Acceptor Count	11	N/A
Rotatable Bond Count	12	N/A
Topological Polar Surface Area	125 Å ²	N/A

Spectroscopic Data

The structural elucidation of **Acoforestinine** was achieved through a combination of spectroscopic techniques. The key data are presented below.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a key technique for determining the elemental composition of a molecule.

Ion	Calculated m/z	Found m/z	Source
[M+H] ⁺	646.3586	646.3582	[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for **Acoforestinine** are listed below.

Wavenumber (cm ⁻¹)	Functional Group	Source
3454	O-H (hydroxyl)	[2]
1724	C=O (ester)	[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for determining the detailed carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm).

δ (ppm)	Multiplicity	J (Hz)	Assignment	Source
1.04	t	7.2	N-CH ₂ -CH ₃	[2]
2.06	s	OAc	[2]	
0.69	s	CH ₃	[2]	

Additional proton signals are present in the full spectrum.

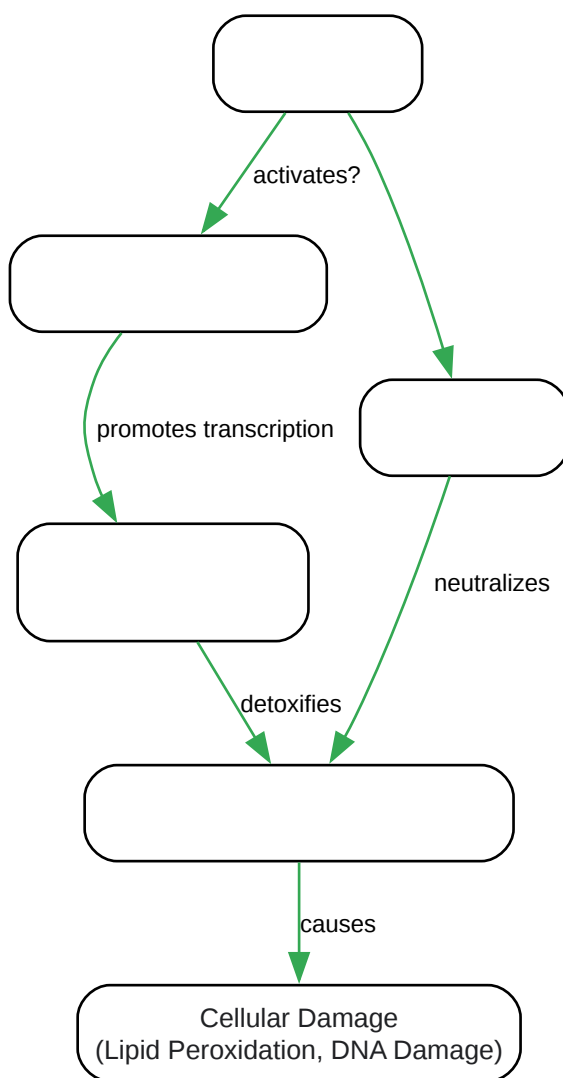
δ (ppm)	Carbon Type	Assignment	Source
Specific chemical shifts for all 35 carbons are required from the original publication for a complete table.			

Experimental Protocols

The following protocols are based on standard methodologies for the isolation and characterization of diterpenoid alkaloids from *Aconitum* species.

Isolation of Acoforestinine

The isolation of **Acoforestinine** from *Aconitum handelianum* involves a multi-step extraction and chromatographic purification process.



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References

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